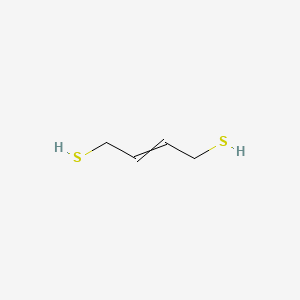
But-2-ene-1,4-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-ene-1,4-dithiol is an organic compound with the molecular formula C4H8S2. It is characterized by the presence of two thiol (-SH) groups attached to a butene backbone. This compound exists in two isomeric forms: (Z)-but-2-ene-1,4-dithiol and (E)-but-2-ene-1,4-dithiol, which differ in the spatial arrangement of the thiol groups around the double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: But-2-ene-1,4-dithiol can be synthesized through various methods. One common approach involves the reaction of butadiene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to yield the desired dithiol compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: But-2-ene-1,4-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form thioethers.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Scientific Research Applications
But-2-ene-1,4-dithiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of but-2-ene-1,4-dithiol involves its ability to participate in thiol-disulfide exchange reactions. These reactions are essential in maintaining the redox balance within cells and play a critical role in various biochemical processes. The compound can interact with molecular targets such as proteins and enzymes, influencing their structure and activity .
Comparison with Similar Compounds
- Ethane-1,2-dithiol
- Propane-1,3-dithiol
- Butane-1,4-dithiol
Comparison: But-2-ene-1,4-dithiol is unique due to the presence of a double bond in its structure, which imparts distinct reactivity compared to its saturated counterparts. This double bond allows for additional chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
122913-78-4 |
|---|---|
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
but-2-ene-1,4-dithiol |
InChI |
InChI=1S/C4H8S2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
FVXAIIVXIJVXRH-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















